molecular formula C10H14N2O2S B3387625 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid CAS No. 847837-31-4

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid

Cat. No.: B3387625
CAS No.: 847837-31-4
M. Wt: 226.3 g/mol
InChI Key: KVVJWSSSKDKJHV-UHFFFAOYSA-N
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Description

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid (CAS: 847837-31-4) is a pyrimidine derivative characterized by a propanoic acid backbone attached to a substituted pyrimidine ring. The pyrimidine core is functionalized with methyl groups at positions 4 and 6 and a methylsulfanyl (-SMe) group at position 2 .

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-6-8(4-5-9(13)14)7(2)12-10(11-6)15-3/h4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVJWSSSKDKJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847837-31-4
Record name 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Ring:

    Side Chain Introduction: The propanoic acid side chain can be introduced via alkylation reactions, where the pyrimidine derivative is reacted with a suitable alkyl halide under basic conditions.

    Final Acidification: The final step involves the hydrolysis of ester intermediates to yield the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of pyrimidine derivatives on biological systems. It may serve as a model compound for understanding the interactions between pyrimidine-based drugs and their biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its activity against specific biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the production of specialty chemicals, materials, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The methylsulfanyl group could play a role in binding to the active site of enzymes, while the propanoic acid moiety might be involved in interactions with other molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several related pyrimidine and heterocyclic propanoic acid derivatives. Below is a detailed analysis:

Structural Analogues with Pyrimidine Cores

Compound Name CAS Number Key Structural Differences Functional Significance
3-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)propanoic acid 937669-19-7 -OH substituent at pyrimidine position 2 (vs. -SMe) Increased polarity; reduced metabolic stability
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Not provided Pyridine ring (vs. pyrimidine); ester group (vs. acid) Enhanced membrane permeability; prodrug potential
  • Key Observations: The methylsulfanyl group in 847837-31-4 enhances lipophilicity compared to the hydroxylated analogue (937669-19-7), which may improve tissue penetration but reduce aqueous solubility .

Propanoic Acid Derivatives in Agrochemicals

Compound Name CAS Number Structure Application
Haloxyfop 69806-40-2 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid Herbicide (ACCase inhibitor)
Fluazifop 69806-50-4 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid Herbicide (grass-specific)
  • Key Observations: Unlike haloxyfop and fluazifop, 847837-31-4 lacks the phenoxy-pyridine moiety critical for herbicidal activity. Its pyrimidine core may instead favor interactions with enzymes or receptors in non-agrochemical contexts (e.g., pharmaceuticals) . The propanoic acid group is conserved across these compounds, suggesting a shared role in bioavailability or target binding.

Sulfur-Containing Heterocycles

Compound Name CAS Number Sulfur Position Relevance
3-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid 847783-63-5 Sulfanyl (-SH) on triazole Potential antioxidant or metal chelator
847837-31-4 847837-31-4 Methylsulfanyl (-SMe) on pyrimidine Enhanced stability vs. -SH; reduced reactivity
  • Key Observations :
    • The methylsulfanyl group in 847837-31-4 is less nucleophilic than a free thiol (-SH), reducing susceptibility to oxidation or disulfide formation .

Biological Activity

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H14_{14}N2_2O2_2S. Its structure features a pyrimidine ring substituted with methyl and methylsulfanyl groups, which may influence its biological interactions.

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties . For instance, compounds containing similar structural motifs have been evaluated for their efficacy against bacterial and fungal strains. A study highlighted the synthesis of pyrimidine derivatives that exhibited significant antibacterial and antifungal activities, suggesting that this compound may possess similar properties due to its structural similarities .

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives can act as anti-inflammatory agents . For example, some compounds have been shown to inhibit pathways involved in inflammation, such as the p38 MAP kinase pathway. This suggests that this compound could potentially exhibit anti-inflammatory effects .

Case Studies and Research Findings

While direct studies on this compound are sparse, insights can be drawn from related research:

  • Antibacterial Studies : A study on similar pyrimidine compounds demonstrated varying degrees of microbial inhibition depending on the substituents attached to the pyrimidine ring. This indicates that modifications can significantly influence biological activity .
  • Cancer Research : Some pyrimidine derivatives have been implicated in cancer treatment protocols due to their ability to inhibit key enzymes involved in tumor growth. The potential for this compound to act similarly warrants further investigation .

Table 1: Summary of Biological Activities of Related Pyrimidine Compounds

Compound NameActivity TypeReference
Pyrido[2,3-d]pyrimidineAntibacterial
DilmapimodAnti-inflammatory
Various PyrimidinesAntifungal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid
Reactant of Route 2
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid

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